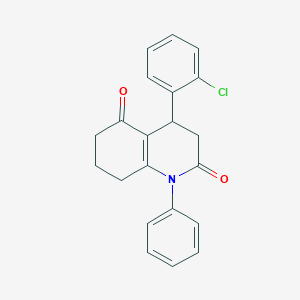![molecular formula C21H29N7O3 B11492976 3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 695224-87-4](/img/structure/B11492976.png)
3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This complex compound has a lengthy name, but let’s break it down. It contains a fused bicyclic system with a pyrido[1,2-a][1,5]diazocin core.
- The compound features a 1,2,3,4,5,6-hexahydro structure, meaning it has six hydrogen atoms in its ring system.
- The presence of a morpholine group (a six-membered heterocycle containing oxygen and nitrogen) and a triazine ring adds to its complexity.
- Overall, this compound combines diverse functional groups, making it intriguing for further study.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in ethanol under reflux conditions.
Industrial Production: While industrial-scale production details are scarce, the compound’s synthesis likely involves optimization of the laboratory procedure.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.
Industry: Consider applications in materials science, catalysis, or agrochemicals.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (enzymes, receptors, etc.).
- It may modulate cellular pathways, affecting processes like signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the fused pyrido[1,2-a][1,5]diazocin ring system.
Similar Compounds: While I don’t have specific names, explore related compounds with similar structural motifs.
Remember that this compound’s complexity invites further exploration, and researchers continue to investigate its properties and applications
Properties
CAS No. |
695224-87-4 |
|---|---|
Molecular Formula |
C21H29N7O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11-[4-methoxy-6-(2-morpholin-4-ylethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H29N7O3/c1-30-21-24-19(22-5-6-26-7-9-31-10-8-26)23-20(25-21)27-12-15-11-16(14-27)17-3-2-4-18(29)28(17)13-15/h2-4,15-16H,5-14H2,1H3,(H,22,23,24,25) |
InChI Key |
PJYNPDPOXHGGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11492893.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11492902.png)
![3-ethyl-7-methoxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492907.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B11492911.png)
![3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11492914.png)
![3-Methyl-2-(4-methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11492922.png)
![2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11492931.png)
![5-chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11492936.png)

![3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B11492948.png)
![1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492962.png)
![3-benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492970.png)
![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetamide](/img/structure/B11492980.png)
![2'-amino-1'-(4-ethylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492982.png)
